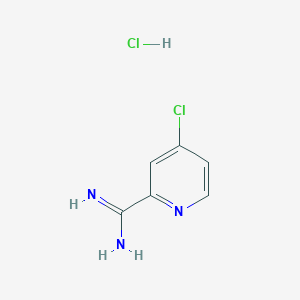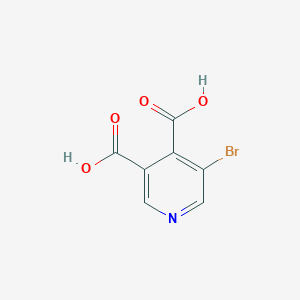
5-Bromopyridine-3,4-dicarboxylic acid
Descripción general
Descripción
5-Bromopyridine-3,4-dicarboxylic acid is a derivative of pyridine with two carboxylic acid groups and a bromine atom attached to the pyridine ring . It is used in various chemical reactions as a building block for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Synthesis Analysis
The synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .
Molecular Structure Analysis
The molecular formula of this compound is C7H4BrNO4 . The InChI code is 1S/C7H4BrNO4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,(H,10,11)(H,12,13) .
Chemical Reactions Analysis
The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . NBS is used as a brominating reagent for bromination of the methyl group on the pyridine ring .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 246.02 . It is stored at a temperature of 2-8°C in an inert atmosphere .
Aplicaciones Científicas De Investigación
Electrocatalytic Carboxylation
5-Bromopyridine derivatives are used in electrochemical procedures, such as the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This process is significant as it avoids the use of volatile and toxic solvents and catalysts, and it demonstrates high yield and selectivity under optimized conditions, with successful recycling of the ionic liquid used (Feng, Huang, Liu, & Wang, 2010).
Crystal Structure Analysis
The study of crystal structures involving 5-Bromopyridine compounds has provided insights into molecular interactions. For instance, 2-Amino-5-bromopyridine interacts with carboxylic groups of neighboring benzoic acid molecules, forming two-dimensional networks, which are crucial for understanding molecular assembly and design (Hemamalini & Fun, 2010).
Ligand Synthesis
5-Bromopyridine-3,4-dicarboxylic acid derivatives are essential in the synthesis of ligands, particularly in the complexation of lanthanide(III) cations. These ligands have applications in various fields, including coordination chemistry and materials science (Charbonnière, Weibel, & Ziessel, 2001).
Catalysis and Amination Reactions
Compounds derived from 5-Bromopyridine are used in catalysis and amination reactions. For instance, amination of aryl halides using copper catalysis with 5-Bromopyridine derivatives has been shown to be efficient, showcasing its potential in organic synthesis (Lang, Zewge, Houpis, & VolanteRalph, 2001).
Electrocatalytic Synthesis
5-Bromopyridine derivatives play a role in electrocatalytic synthesis, like the synthesis of 6-aminonicotinic acid, demonstrating the importance of these compounds in electrochemical applications (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Coordination Polymers and Luminescence-Sensing
The use of 5-Bromopyridine derivatives in the synthesis of coordination polymers and for luminescence-sensing properties has been explored. This research highlights the potential of these compounds in materials science, particularly in the development of new luminescent materials (Xu & Zhang, 2019).
Mecanismo De Acción
Target of Action
Brominated pyridines are often used in the synthesis of various pharmaceuticals and can interact with a wide range of biological targets .
Mode of Action
The mode of action of 5-Bromopyridine-3,4-dicarboxylic acid is primarily through its interaction with its targets. The bromination reaction of pyridine derivatives is a key step in the synthesis of various compounds . The bromination reaction of pyridine derivatives is typically initiated by free radicals .
Biochemical Pathways
Brominated pyridines are often involved in the synthesis of various pharmaceuticals, suggesting they may influence a wide range of biochemical pathways .
Result of Action
It’s known that brominated pyridines are often used in the synthesis of various pharmaceuticals, suggesting they may have a wide range of effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bromination reaction of pyridine derivatives is a typical exothermic reaction, and the apparent thermodynamics and apparent kinetics of the synthetic reaction process are very important to realize intrinsic and safe production .
Safety and Hazards
Propiedades
IUPAC Name |
5-bromopyridine-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-4-2-9-1-3(6(10)11)5(4)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVOJWAGUGFOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618383 | |
| Record name | 5-Bromopyridine-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90325-36-3 | |
| Record name | 5-Bromopyridine-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]-](/img/structure/B1603201.png)
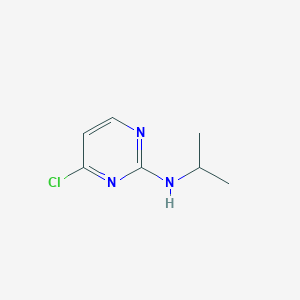
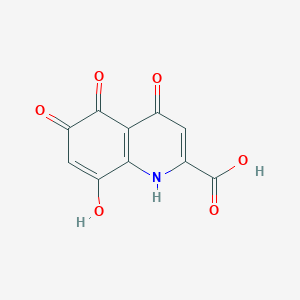

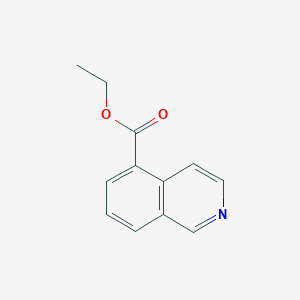
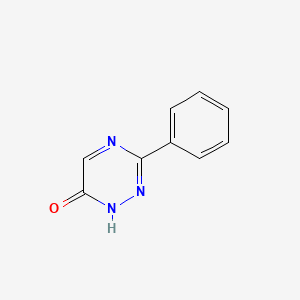

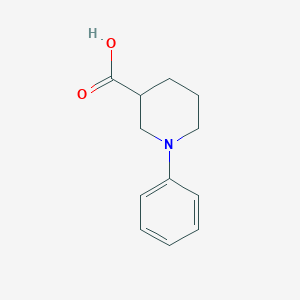
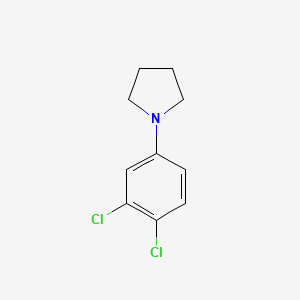
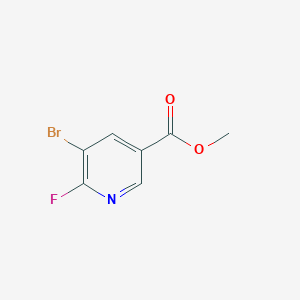
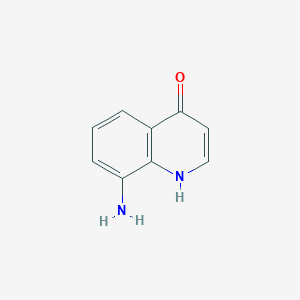
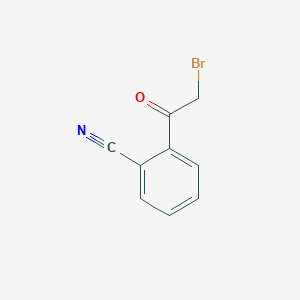
![7-Methoxybenzo[d]thiazole](/img/structure/B1603221.png)
